molecular formula C13H7BrCl2O B1334064 4-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-09-0

4-Bromo-3',5'-dichlorobenzophenone

Cat. No.: B1334064
CAS No.: 844879-09-0
M. Wt: 330 g/mol
InChI Key: HSCQVAKHSDLCBA-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzophenone (B1666685) Chemistry in Contemporary Organic Synthesis and Materials Science

In contemporary organic synthesis, halogenated benzophenones serve as valuable building blocks. The halogen atoms can act as versatile handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This allows for the construction of more complex molecular scaffolds.

In the realm of materials science, benzophenone derivatives are widely recognized for their photochemical properties. masterorganicchemistry.com They are often employed as photoinitiators and UV filters in various products. miamioh.edunih.gov The introduction of halogens can enhance these properties, leading to applications in the development of advanced polymers and organic light-emitting diodes (OLEDs). researchgate.net The benzophenone framework can serve as an electron-deficient core, and its twisted geometry can reduce intermolecular interactions, which is beneficial for the performance of OLEDs.

Rationale for Academic Investigation into the Synthesis, Reactivity, and Properties of Polyhalogenated Benzophenones

The academic interest in polyhalogenated benzophenones, such as 4-Bromo-3',5'-dichlorobenzophenone, stems from several key factors. The multiple halogen atoms on the aromatic rings create a unique electronic environment, influencing the reactivity of the carbonyl group and the aromatic systems. For instance, the electron-withdrawing nature of the chlorine and bromine atoms is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated benzophenone. quora.com

Furthermore, the specific arrangement of the halogens in this compound presents interesting possibilities for regioselective reactions. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions, such as in palladium-catalyzed cross-coupling reactions, allows for the sequential introduction of different functional groups. This level of control is highly desirable in the synthesis of complex target molecules.

The study of such compounds also contributes to a deeper understanding of structure-property relationships. By systematically varying the halogen substitution pattern, researchers can fine-tune the photophysical and electronic properties of the benzophenone core, paving the way for the rational design of new materials with tailored characteristics.

Research Trajectories and Future Prospects for this compound

The research trajectory for this compound is multifaceted. A primary focus is its utilization as a key intermediate in the synthesis of novel organic compounds. For example, it can serve as a scaffold for the preparation of new pharmaceutical candidates and agrochemicals. The presence of multiple halogen atoms offers the potential for creating libraries of diverse compounds for biological screening. A related compound, 4-Bromo-3',5'-dichlorobenzonitrile, has shown potential in the development of antimicrobial and antitumoral agents, suggesting that derivatives of this compound could also exhibit interesting biological activities.

In materials science, the future of this compound may lie in the development of new photostable materials. While some halogenated benzophenones have been noted for their potential to be avoided as additives due to phototransformation, understanding these degradation pathways can lead to the design of more robust molecules. rsc.orgrsc.org The specific substitution pattern of this compound could influence its photostability and its performance as a component in advanced materials.

Further research into the specific reactivity of this compound, including detailed kinetic and mechanistic studies of its reactions, will be crucial for unlocking its full potential as a synthetic tool and a functional material.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 844879-09-0 masterorganicchemistry.comresearchgate.net
Molecular Formula C13H7BrCl2O masterorganicchemistry.com
Molecular Weight 330.00 g/mol masterorganicchemistry.com
Boiling Point 428 °C at 760 mmHg masterorganicchemistry.com
Flash Point 212.7 °C masterorganicchemistry.com
Density 1.589 g/cm³ masterorganicchemistry.com
XLogP3 5.2 masterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQVAKHSDLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373624
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-09-0
Record name 4-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Chemical Transformations of 4 Bromo 3 ,5 Dichlorobenzophenone

Halogenation and Dehalogenation Reactions at Aromatic Positions

The halogen atoms on the aromatic rings are not mere spectators; they influence the electronic nature of the rings and are themselves susceptible to substitution or removal.

Further halogenation of 4-Bromo-3',5'-dichlorobenzophenone via electrophilic aromatic substitution would be governed by the directing effects of the existing substituents. The benzoyl group is a deactivating, meta-directing group. On the 4-bromophenyl ring, the bromine atom is an ortho-, para-director. However, since the para position is already occupied by the benzoyl group, further substitution would be directed to the positions ortho to the bromine. On the 3',5'-dichlorophenyl ring, the chlorine atoms are also ortho-, para-directors. The positions ortho and para to each chlorine are either already substituted or sterically hindered.

Free radical halogenation, in contrast, is less predictable and can be influenced by reaction conditions. For instance, free-radical bromination is generally more selective than chlorination. masterorganicchemistry.comyoutube.com The selectivity in these reactions is also influenced by the stability of the resulting radical intermediates. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the existing halogen atoms with other functional groups. These reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the carbonyl group acts as an electron-withdrawing group, activating the halogenated rings towards nucleophilic attack.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. The chlorine atoms at the 3' and 5' positions are meta to each other but are ortho and para to the point of attachment of the electron-withdrawing benzoyl group on the other ring, which can influence their reactivity. The bromine atom at the 4-position is para to the carbonyl group, making it a potential site for substitution. The relative reactivity of the chloro versus bromo substituents would depend on a balance between the C-X bond strength and the ability of the halogen to stabilize the intermediate.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, amines, and thiols, allowing for the introduction of a wide range of functionalities. youtube.com

The removal of halogen atoms from the aromatic rings can be achieved through reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon, or by using metal hydrides. organic-chemistry.org For instance, sodium borohydride (B1222165) in the presence of a palladium catalyst can effectively hydrodehalogenate aryl halides. organic-chemistry.org

Biological methods for reductive dehalogenation have also been explored, particularly for environmental remediation. Certain anaerobic microorganisms have been shown to reductively dehalogenate halobenzoates, where a halogen is replaced by a hydrogen atom. nih.govnih.gov This process is often specific to the type of halogen and the acclimation of the microbial community. nih.gov

Reactivity of the Carbonyl Functional Group

The ketone moiety is a central feature of this compound, providing a rich platform for a variety of chemical transformations.

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form a range of derivatives. A common and widely used method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.comresearchgate.netyorku.ca This reaction forms a stable 2,4-dinitrophenylhydrazone, which can be easily detected and quantified, often by HPLC. fishersci.comyorku.ca

Other derivatization strategies include the formation of oximes (with hydroxylamine), semicarbazones (with semicarbazide), and Schiff bases (with primary amines). nih.gov These derivatizations are useful for characterization, purification, and in the synthesis of more complex molecules.

Derivatizing Reagent Product Significance
2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneStable, crystalline derivative; useful for detection and quantification. fishersci.comresearchgate.netyorku.ca
HydroxylamineOximeCan exist as E/Z isomers; useful synthetic intermediate.
SemicarbazideSemicarbazoneCrystalline derivative; useful for purification and characterization.
Primary AminesSchiff Base (Imine)Important class of compounds with diverse applications. nih.gov

The ketone group can be reduced to a secondary alcohol, yielding (4-bromophenyl)(3,5-dichlorophenyl)methanol, also known as 4-Bromo-3',5'-dichlorobenzhydrol. This transformation can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The existence of 4-Bromo-3',5'-dichlorobenzhydrol as a commercially available compound confirms the feasibility of this reduction.

Under photochemical conditions, benzophenones are known to undergo photoreduction, particularly in the presence of a hydrogen donor like isopropanol (B130326). This reaction typically proceeds via the excited triplet state of the ketone, which abstracts a hydrogen atom to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol (B44631), in this case, a substituted benzopinacol (B1666686). The photoreduction of related benzophenones to benzopinacol has been documented.

Directed Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The reactivity of this compound is largely dictated by the electronic nature of its substituents and the inherent properties of the benzophenone (B1666685) core. The electron-withdrawing effect of the carbonyl group, coupled with the halogen substituents, deactivates the aromatic rings towards traditional electrophilic aromatic substitution. However, this electronic arrangement makes the compound a suitable candidate for nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, enabling the strategic introduction of new functional groups.

The bromine atom on the 4-position of one phenyl ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoborane, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org While specific studies on this compound are not extensively documented in publicly available literature, the principles of the Suzuki-Miyaura reaction are well-established for various aryl bromides. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. libretexts.org

The dichlorinated phenyl ring, on the other hand, presents opportunities for nucleophilic aromatic substitution. The presence of two chlorine atoms, which are moderately electron-withdrawing, in combination with the deactivating effect of the benzoyl group, can facilitate the displacement of one or both chlorine atoms by strong nucleophiles. The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). acs.orguwindsor.ca The rate of these reactions is significantly influenced by the strength of the nucleophile and the presence of activating groups. While the benzoyl group is not as strongly activating as a nitro group, it can still promote substitution under appropriate conditions, such as with potent nucleophiles like alkoxides or amines at elevated temperatures.

Furthermore, the carbonyl group itself can direct functionalization through ortho-lithiation, a type of directed metalation. baranlab.orgwikipedia.org In this strategy, a strong organolithium base, such as n-butyllithium, can selectively deprotonate the ortho position to the carbonyl group. The resulting aryllithium species can then react with a variety of electrophiles to introduce a new substituent at the position adjacent to the carbonyl bridge. wikipedia.org This method offers a powerful tool for regioselective functionalization that is complementary to traditional electrophilic substitution methods.

Below is an interactive data table summarizing potential functionalization reactions for this compound based on the reactivity of similar compounds.

Reaction Type Reactive Site Reagents & Conditions Potential Product Type
Suzuki-Miyaura CouplingC-Br bondArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)Biaryl benzophenones
Nucleophilic Aromatic SubstitutionC-Cl bondsStrong nucleophile (e.g., NaOMe, R₂NH), Solvent (e.g., DMSO, NMP), HeatAlkoxy- or amino-substituted benzophenones
Directed ortho-Metalationortho C-H to carbonylOrganolithium base (e.g., n-BuLi), Electrophile (e.g., CO₂, RCHO)ortho-Functionalized benzophenones

Investigations into Photochemical and Thermal Rearrangement Reactions

The photochemical behavior of benzophenones is a well-studied area of organic chemistry, and this compound is expected to exhibit similar properties. bgsu.edu Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives typically undergo efficient intersystem crossing from the initial singlet excited state (S₁) to the triplet excited state (T₁). nih.gov This triplet state has a diradical character and is a powerful hydrogen atom abstractor.

The photostability of halogenated aromatic compounds can also be a factor. Under certain conditions, UV irradiation can lead to the cleavage of carbon-halogen bonds. For polychlorinated benzophenones, there is potential for phototransformation, which can lead to the formation of hydroxylated species and other degradation products. rsc.org The exact nature of these photochemical reactions would depend on the specific reaction conditions, including the wavelength of light and the solvent used.

Thermal rearrangement reactions of aromatic ketones are less common than their photochemical counterparts. Aromatic systems are generally stable to heat, and significant energy is required to induce skeletal rearrangements. wikipedia.org For this compound, any thermal rearrangement would likely require high temperatures and could potentially involve the migration of the halogen or aryl groups. However, without specific experimental data, any proposed thermal rearrangement pathways remain speculative. It is more probable that under harsh thermal conditions, the compound would undergo degradation rather than a clean rearrangement.

The following table summarizes the expected photochemical behavior of this compound based on the known reactivity of benzophenones.

Process Conditions Key Intermediate Potential Outcome
PhotoreductionUV irradiation, H-donor solvent (e.g., isopropanol)Triplet state, Ketyl radicalFormation of pinacol-type products
PhotodegradationProlonged UV irradiationTriplet state, Radical speciesCleavage of C-halogen bonds, formation of hydroxylated byproducts

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough and exhaustive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive queries for nuclear magnetic resonance (NMR) and vibrational spectroscopy studies, no specific experimental data for this particular molecule, including ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HMQC, HMBC), Fourier Transform Infrared (FT-IR), or Raman spectra, could be located in publicly accessible databases, patents, or academic publications.

The intended scope of this article was to provide a detailed analysis of the spectroscopic characteristics of this compound, a molecule with the chemical formula C₁₃H₇BrCl₂O and also known by its IUPAC name, (4-bromophenyl)(3,5-dichlorophenyl)methanone. The planned sections were to cover comprehensive structural assignment through one- and two-dimensional NMR techniques and to investigate its molecular vibrations via IR and Raman spectroscopy. This would have included the correlation of observed spectral frequencies with the compound's predicted molecular structure and bonding.

However, the foundational requirement for such an analysis—the raw spectroscopic data—is not present in the searched scientific record. While spectral information for structurally related compounds such as 4-bromobenzophenone (B181533), 4,4'-dichlorobenzophenone, and various other substituted benzophenones is available, this information cannot be accurately extrapolated to provide a scientifically rigorous and factual account for this compound. The unique substitution pattern of one bromine and two chlorine atoms on the phenyl rings creates a distinct electronic and steric environment that would result in a unique spectroscopic fingerprint.

Consequently, the creation of a detailed and scientifically accurate article as outlined is not possible at this time. The absence of primary research data on the synthesis and characterization of this compound prevents any meaningful discussion or analysis of its spectroscopic properties. Further empirical research and publication would be required to build the body of knowledge necessary to address the specific topics of this proposed article.

Advanced Spectroscopic Investigations of 4 Bromo 3 ,5 Dichlorobenzophenone

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For 4-Bromo-3',5'-dichlorobenzophenone, mass spectrometry confirms its molecular weight and provides insights into the stability of its various fragments.

The molecular formula of this compound is C₁₃H₇BrCl₂O. echemi.com Its calculated molecular weight is approximately 330.0 g/mol . echemi.com Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound exhibits a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex and recognizable pattern for the molecular ion peak cluster.

Expected Fragmentation Pattern:

Fragment IonStructurem/z (relative to most abundant isotopes)Description
[M]⁺C₁₃H₇BrCl₂O⁺328, 330, 332Molecular ion
[M-Br]⁺C₁₃H₇Cl₂O⁺249, 251Loss of a bromine radical
[M-Cl]⁺C₁₃H₇BrClO⁺293, 295Loss of a chlorine radical
[C₇H₄BrO]⁺183, 185Benzoyl cation containing bromine
[C₆H₃Cl₂]⁺145, 147Dichlorophenyl cation
[C₆H₄Br]⁺155, 157Bromophenyl cation
[C₆H₅]⁺77Phenyl cation

This table is predictive and based on the fragmentation of analogous compounds.

The fragmentation would likely be initiated by the loss of the weakest bond, which is typically the C-Br bond, followed by the loss of chlorine atoms or cleavage at the carbonyl group to form stable acylium ions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be similar to that of other halogenated benzophenones. nist.gov Benzophenone (B1666685) itself exhibits two main absorption bands: a strong band around 250 nm corresponding to the π → π* transition of the aromatic rings and a weaker, longer-wavelength band around 340 nm corresponding to the n → π* transition of the carbonyl group.

The presence of halogen substituents on the phenyl rings can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating effect of the halogens' lone pairs into the aromatic system, which can decrease the energy gap between the molecular orbitals.

Predicted UV-Vis Absorption Data:

SolventPredicted λmax (π → π)Predicted λmax (n → π)
Hexane~260-270 nm~340-350 nm
Ethanol (B145695)~265-275 nm~345-355 nm

This table is predictive and based on the UV-Vis spectra of analogous compounds like 4,4'-dichlorobenzophenone. nist.gov

The π → π* transition is typically more intense than the n → π* transition. The position and intensity of these bands can be influenced by the solvent polarity. In more polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may show a slight bathochromic (red) shift.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, EPR spectroscopy would be invaluable for studying its photochemical behavior, particularly the formation of radical intermediates upon exposure to UV light.

Benzophenones are well-known photosensitizers and can undergo photoreduction in the presence of a hydrogen donor to form a ketyl radical. The process involves the initial excitation of the benzophenone to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor, resulting in the formation of a ketyl radical.

While no specific EPR studies on this compound are found in the surveyed literature, the general principles of EPR applied to similar molecules suggest that if a radical intermediate were formed, it would be detectable. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical and the distribution of the unpaired electron spin density.

The hyperfine structure in the EPR spectrum would arise from the interaction of the unpaired electron with the magnetic nuclei in the radical, such as ¹H, ¹³C, ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. The analysis of this hyperfine coupling can confirm the localization of the radical on the carbonyl carbon and provide details about its electronic environment.

Structural Elucidation and Conformational Analysis of 4 Bromo 3 ,5 Dichlorobenzophenone

X-ray Crystallography: Single Crystal Diffraction Studies for Solid-State Structure

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction studies for 4-Bromo-3',5'-dichlorobenzophenone. Consequently, detailed experimental data on its solid-state structure, which would provide definitive insights into its molecular architecture, is not currently available.

While direct experimental data for the title compound is lacking, studies on structurally related compounds such as 4-bromobenzophenone (B181533) and 3,4-dichlorobenzophenone (B123610) have been reported. researchgate.net These studies provide a general framework for understanding the crystallographic properties of substituted benzophenones.

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible. However, based on the functional groups present, the potential for various non-covalent interactions can be hypothesized. These could include halogen bonding (involving the bromine and chlorine atoms), dipole-dipole interactions arising from the polar carbonyl group, and van der Waals forces.

Determination of Dihedral Angles and Molecular Conformation in the Crystalline State

The conformation of benzophenone (B1666685) derivatives is largely defined by the dihedral angles between the two aromatic rings and the central carbonyl group. In the absence of single-crystal X-ray diffraction data for this compound, these angles remain experimentally undetermined.

In related structures, the dihedral angles between the benzene (B151609) rings have been analyzed, showing a non-planar conformation which is a common feature of benzophenones due to steric hindrance. researchgate.net The specific values of these angles in this compound would be influenced by the substitution pattern of the halogen atoms.

Investigation of Lattice Dynamics and Phase Transitions

There are currently no published studies on the lattice dynamics or phase transitions of this compound. Such investigations would require techniques like variable-temperature X-ray diffraction or calorimetry, which have not been applied to this specific compound according to available literature.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies

A search of the scientific literature did not yield any published Powder X-ray Diffraction (PXRD) patterns for this compound. PXRD is a fundamental technique for identifying the crystalline phase of a material and for investigating polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. The absence of PXRD data means that the crystalline phase of synthesized this compound has not been publicly characterized, and no studies on its potential polymorphic forms have been reported.

Electron Microscopy Techniques for Microstructural Characterization

No records of electron microscopy studies for the microstructural characterization of this compound were found in the reviewed scientific literature. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are valuable for examining the morphology, particle size, and surface features of crystalline materials. However, such analyses have not been reported for this compound.

Computational Chemistry and Theoretical Studies of 4 Bromo 3 ,5 Dichlorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-Bromo-3',5'-dichlorobenzophenone, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental electronic structure and predicting its chemical behavior. These calculations form the basis for more specific analyses, including the examination of frontier molecular orbitals and electrostatic potential surfaces.

Analysis of HOMO-LUMO Energy Gaps to Predict Chemical Reactivity and Electron Delocalization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. longdom.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. longdom.orglongdom.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrevlett.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions, as it can more readily donate or accept electrons. chemrevlett.com This gap is also indicative of the potential for intramolecular charge transfer, where electron density moves from one part of the molecule to another upon electronic excitation. longdom.org

Table 1: Key Concepts in HOMO-LUMO Analysis

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the electron-donating capability. The halogen substituents would influence the energy level.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the electron-accepting capability. The carbonyl group and halogens are key electron-withdrawing features.

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A primary indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential, typically colored red or yellow, are susceptible to electrophilic attack, as they represent areas of high electron density. Conversely, regions of positive potential, colored blue, are prone to nucleophilic attack due to electron deficiency. scialert.net For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary center for electrophilic interactions. The hydrogen atoms on the phenyl rings and, notably, the regions around the covalently bonded halogen atoms (a phenomenon known as a σ-hole) can exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis to Elucidate Intramolecular Interactions and Stabilization

By examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can estimate the stabilization energy (E(2)) associated with electron delocalization. frontiersin.org For this compound, significant interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding π* orbitals of the aromatic rings and the carbonyl group. These interactions lead to electron delocalization from the lone pairs into the ring system, stabilizing the molecule. chemrxiv.orgchemrxiv.org NBO analysis can quantify these delocalization effects, providing a deeper understanding of the electronic structure beyond the classical Lewis representation. frontiersin.org

Table 2: NBO Donor-Acceptor Interactions and Stabilization Energy

Interaction Type Description Expected Significance in this compound
n → π * Delocalization of a lone pair (n) into an antibonding pi orbital (π*). Strong interactions expected from oxygen and halogen lone pairs to the C=C and C=O π* orbitals, contributing significantly to stabilization.
π → π * Delocalization from a bonding pi orbital (π) to an antibonding pi orbital (π*). Key interactions within the phenyl rings that define the aromatic system and its conjugation with the carbonyl group.

| n → σ * | Delocalization of a lone pair (n) into an antibonding sigma orbital (σ*). | Can contribute to the stability and influence the conformation of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule and the influence of its environment, such as a solvent. nih.gov

For this compound, MD simulations could be employed to explore the rotational freedom of the two phenyl rings around the bonds connecting them to the carbonyl carbon. These simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by including explicit solvent molecules (like water or an organic solvent) in the simulation box, one can study how solvent interactions affect the conformational landscape and the molecule's dynamic behavior. longdom.orgsryahwapublications.com Properties such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability of the structure and the flexibility of specific regions of the molecule. ajchem-a.com

Quantum Mechanical Calculations for Optimized Molecular Geometry and Prediction of Spectroscopic Properties

Quantum mechanical calculations, particularly using DFT methods, are essential for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. researchgate.net These calculations minimize the energy of the molecule with respect to its atomic coordinates, providing precise predictions of bond lengths, bond angles, and dihedral angles. wikipedia.org For complex molecules like this compound, these theoretical calculations are often compared with experimental data from techniques like X-ray crystallography when available. researchgate.net

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental spectral peaks to specific molecular motions, such as C=O stretching or C-Br stretching. longdom.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. scialert.netchemrxiv.org

Development of Theoretical Models to Predict Photophysical and Photochemical Parameters

Building upon DFT and TD-DFT, more advanced theoretical models can be developed to predict the photophysical and photochemical behavior of this compound. The presence of a heavy atom like bromine is known to enhance intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state—due to spin-orbit coupling. rsc.org

Theoretical models can calculate the rate of ISC (k_ISC) and the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). rsc.org A small ΔE_ST and a large spin-orbit coupling matrix element are indicative of efficient ISC, which is a key process in photosensitization. rsc.org These models can also predict other photophysical parameters such as fluorescence quantum yields and phosphorescence lifetimes. Such theoretical predictions are vital for designing molecules with specific photochemical properties, for instance, as photoinitiators in polymerization reactions or as photosensitizers in photodynamic therapy. chemrxiv.orgresearchgate.net The electronic effects of the chloro and bromo substituents play a crucial role in tuning these photophysical properties. researchgate.netacs.org

Photophysical and Photochemical Properties of 4 Bromo 3 ,5 Dichlorobenzophenone

Characterization of Electronic Transitions (n→π, π→πtransitions) and Excited States

The electronic absorption spectrum of benzophenones, including 4-Bromo-3',5'-dichlorobenzophenone, is characterized by two main types of electronic transitions: n→π* and π→π* transitions. scialert.netyoutube.com

The n→π transition* involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is typically of lower energy and appears as a weaker, longer-wavelength absorption band in the UV-visible spectrum. scialert.netyoutube.com For benzophenone (B1666685) itself, this transition is observed around 330-350 nm. Due to its forbidden nature, the molar absorptivity (ε) for the n→π* transition is generally low.

The π→π transition* corresponds to the excitation of an electron from a bonding π orbital, delocalized over the aromatic rings and the carbonyl group, to an antibonding π* orbital. This is an allowed transition, resulting in a much more intense absorption band at a shorter wavelength, typically around 250 nm for benzophenone. scialert.net

Upon absorption of a photon, the molecule is promoted to an excited singlet state, either the first excited singlet state (S₁) of n,π* character or the second excited singlet state (S₂) of π,π* character. researchgate.netnih.gov Due to the presence of the heavy halogen atoms (bromine and chlorine), spin-orbit coupling is significantly enhanced in this compound. researchgate.net This promotes a very efficient and rapid intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold (T). researchgate.netacs.org Specifically, the molecule will likely undergo ISC from the S₁(n,π) state to a nearby triplet state, most likely the T₂(π,π) state, which then rapidly internally converts to the lowest triplet state, T₁(n,π*). nih.gov The efficiency of this intersystem crossing is near unity for benzophenone and is expected to be even more efficient for its halogenated derivatives. edinst.com

Investigation of Phosphorescence and Fluorescence Behavior

The emissive properties of this compound are dominated by phosphorescence due to the highly efficient intersystem crossing.

Fluorescence, the emission of light from the relaxation of the S₁ state to the ground state (S₀), is generally very weak or non-existent for benzophenones at room temperature in solution. acs.orgnih.gov This is a direct consequence of the rapid and efficient intersystem crossing to the triplet state, which outcompetes the radiative decay from the singlet state.

Phosphorescence, the emission of light from the radiative decay of the lowest triplet state (T₁) to the singlet ground state (S₀), is the characteristic emission for benzophenones. aip.orgaip.org This transition is spin-forbidden, resulting in a much longer lifetime compared to fluorescence. The phosphorescence spectrum of benzophenones typically exhibits a structured emission with a clear vibrational progression of the carbonyl stretching frequency. aip.org

Determination of Emission Lifetimes and Quantum Efficiencies

The emission lifetimes and quantum efficiencies of this compound are dictated by the heavy-atom effect.

Fluorescence Quantum Yield (Φf): The fluorescence quantum yield for benzophenone is extremely low, and the introduction of bromine and chlorine atoms in this compound is expected to further quench any residual fluorescence. This is due to the enhanced rate of intersystem crossing. Therefore, the fluorescence quantum yield is expected to be negligible. nih.gov

Phosphorescence Quantum Yield (Φp): While intersystem crossing is highly efficient, the phosphorescence quantum yield can be variable and is sensitive to the environment, particularly the presence of quenchers like molecular oxygen. In deoxygenated solutions or in a solid matrix at low temperatures, a significant phosphorescence quantum yield can often be observed.

Phosphorescence Lifetime (τp): The lifetime of the phosphorescent T₁ state is significantly influenced by the heavy-atom effect. The presence of bromine and chlorine atoms increases the rate of both the radiative (phosphorescence) and non-radiative decay from the triplet state. This leads to a shorter phosphorescence lifetime compared to unsubstituted benzophenone. The effect is more pronounced with heavier halogens. For example, the triplet lifetime of benzophenone can be on the order of milliseconds at low temperatures, while for halogenated benzophenones, it can be reduced to the microsecond or even nanosecond range. edinst.comedinst.comrsc.org

PropertyBenzophenone4-Bromobenzophenone (B181533)4,4'-DichlorobenzophenoneExpected for this compound
Fluorescence Quantum Yield (Φf) Very low (~10⁻⁴)Extremely lowExtremely lowNegligible
Phosphorescence Lifetime (τp) at 77K ~5 msShorter than benzophenoneShorter than benzophenoneSignificantly shorter than benzophenone

Note: The values for this compound are expected trends based on the properties of related compounds.

Studies on Solvent Effects on Photophysical Parameters

The photophysical parameters of benzophenones can be influenced by the solvent polarity. nih.govnih.govacs.org

The energy of the n→π* transition is known to be sensitive to solvent polarity. In polar, protic solvents, the non-bonding electrons on the carbonyl oxygen can be stabilized by hydrogen bonding. scispace.comyoutube.com This increases the energy required for the n→π* transition, leading to a hypsochromic (blue) shift in the absorption maximum. scialert.net Conversely, the π→π* transition is less affected or may show a slight bathochromic (red) shift in polar solvents.

The triplet state lifetime can also be affected by the solvent. In solvents that can act as hydrogen donors, quenching of the triplet state via hydrogen abstraction can occur, leading to a shorter lifetime. nih.gov The efficiency of this process depends on the reactivity of the triplet state and the hydrogen-donating ability of thesolvent.

Examination of Photoreactivity and Mechanisms of Radical Formation

The T₁(n,π*) state of benzophenones is known for its photoreactivity, primarily its ability to abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical. nih.govresearchgate.net

Upon excitation and intersystem crossing to the T₁(n,π*) state, the benzophenone molecule exhibits radical-like character on the oxygen atom. This excited state can then abstract a hydrogen atom from a solvent molecule or another substrate present in the reaction medium. This process results in the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor.

The general mechanism is as follows:

Photoexcitation and Intersystem Crossing: (C₆H₄Br)CO(C₆H₃Cl₂) + hν → ¹[(C₆H₄Br)CO(C₆H₃Cl₂)]* → ³[(C₆H₄Br)CO(C₆H₃Cl₂)]*

Hydrogen Abstraction: ³[(C₆H₄Br)CO(C₆H₃Cl₂)]* + R-H → (C₆H₄Br)C(OH)(C₆H₃Cl₂)• + R•

The resulting ketyl radical is a key intermediate that can undergo further reactions, such as dimerization to form a pinacol (B44631) or reaction with other radical species. The presence of halogen atoms can influence the reactivity of the triplet state, but the fundamental mechanism of hydrogen abstraction is expected to be a primary photochemical pathway for this compound in the presence of suitable hydrogen donors.

Construction of Jablonski Diagrams and Analysis of Energy Transfer Pathways

A Jablonski diagram provides a visual representation of the electronic states and the transitions between them. researchgate.netwikipedia.orgossila.comlibretexts.org For this compound, the Jablonski diagram would illustrate the following key processes:

Absorption: Excitation from the singlet ground state (S₀) to the first (S₁, n→π) and second (S₂, π→π) excited singlet states.

Internal Conversion (IC): Rapid, non-radiative relaxation from higher vibrational levels of an electronic state and from S₂ to S₁.

Intersystem Crossing (ISC): A highly efficient, non-radiative transition from the S₁ state to the triplet manifold, likely populating a higher triplet state (T₂) which then rapidly internally converts to the lowest triplet state (T₁). This is the dominant decay pathway for the S₁ state.

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state, resulting in the characteristic long-lived emission.

Non-radiative Decay from T₁: The T₁ state can also decay non-radiatively to the S₀ state.

Fluorescence: A very minor or negligible radiative decay pathway from S₁ to S₀.

Simplified Jablonski Diagram for this compound:

This is a representative Jablonski diagram. Specific energy levels are not to scale.

The energy transfer pathways are dominated by the S₀ → S₁/S₂ absorption, followed by extremely rapid and efficient S₁ → T₁ intersystem crossing. The subsequent decay of the T₁ state occurs through a combination of phosphorescence and non-radiative processes.

Understanding the Influence of Halogen Substitution on Photochemical Pathways

The presence of bromine and chlorine atoms in this compound has a profound influence on its photochemical pathways, primarily through the internal heavy-atom effect . researchgate.netnih.gov

The heavy-atom effect enhances the spin-orbit coupling in the molecule. Spin-orbit coupling is the interaction between the electron's spin angular momentum and its orbital angular momentum. This interaction facilitates formally spin-forbidden processes, most notably intersystem crossing.

The key consequences of halogen substitution are:

Exploration of Photocatalytic Applications and Light-Induced Chemical Transformations

The presence of halogen atoms (bromine and chlorine) on the benzophenone skeleton is known to influence the photophysical properties, such as the efficiency of intersystem crossing to the triplet state and the lifetime of this excited state. oregonstate.edu For instance, studies on other halogenated benzophenones, like 4,4'-dichlorobenzophenone, have been conducted to understand the effect of solvent polarity on their photophysical properties. oregonstate.edu It is also known that halogenated organic compounds can undergo dehalogenation upon irradiation. However, without specific studies on this compound, any discussion of its photocatalytic potential or light-induced reactions would be purely speculative.

Due to the absence of specific research data, no detailed findings or data tables on the photocatalytic applications or light-induced chemical transformations of this compound can be presented. The scientific community has yet to publish in-depth investigations into this particular area for this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Targeted Organic Synthesis and Derivatization

The presence of both bromine and chlorine atoms on separate phenyl rings allows for selective and sequential reactions, a highly desirable feature in the synthesis of complex molecules.

While specific examples of the direct use of 4-Bromo-3',5'-dichlorobenzophenone in the synthesis of chiral compounds are not extensively documented in publicly available literature, the general class of benzophenones serves as a versatile scaffold in asymmetric synthesis. The development of chiral heterogeneous catalysts, for instance, has enabled the synthesis of complex molecules with high enantioselectivity. For example, a chiral heterogeneous Palladium nanoparticle catalyst has been successfully used in the four-step continuous-flow total synthesis of (−)-debromoflustramine B. rsc.org This highlights the potential for appropriately functionalized benzophenones to act as precursors to ligands for chiral catalysts or as substrates in stereoselective transformations.

Benzophenones are established precursors for a variety of polymeric materials. They are integral to the synthesis of resins and serve as components in coatings, inks, and adhesives. Furthermore, they can be utilized in the preparation of substituted polyphenylenes. For instance, 4,4'-Dichlorobenzophenone is used in the synthesis of polyether-polyketones and can help in reducing the cost of the resulting polymer. chemicalbook.com The di- and tri-halogenated nature of this compound suggests its potential as a monomer or cross-linking agent in the creation of specialty polymers with enhanced thermal stability, flame retardancy, or specific electronic properties, owing to the presence of the heavy halogen atoms.

Utilization as a Versatile Chemical Building Block in Multi-step Synthesis Schemes

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it a valuable building block in multi-step organic synthesis. The bromo-substituent, for example, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of one phenyl ring, while leaving the 3',5'-dichloro-substituted ring intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from simpler precursors.

A variety of halogenated benzonitriles and other similar molecules are widely used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and dyes. ossila.combldpharm.com An adaptable multistep synthesis project for a terphenyl derivative, an intermediate in the synthesis of compounds used in organic light-emitting devices (OLEDs), showcases the utility of such building blocks. walisongo.ac.id

Potential in Photosensitization and Photoinitiation Systems for Polymerization or Other Light-Driven Processes

Benzophenone (B1666685) and its derivatives are well-known photosensitizers and photoinitiators. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then initiate chemical reactions, such as the polymerization of vinyl monomers. A patent for substituted benzophenones indicates their use as hydrogen abstraction type photoinitiators, which can be widely applied in fields like ultraviolet light curing. walisongo.ac.id While the specific photophysical properties of this compound are not detailed in the available literature, the presence of heavy atoms like bromine and chlorine can, in principle, enhance the efficiency of intersystem crossing to the triplet state, a key step in the photosensitization process. This suggests that the compound could have potential applications in light-driven processes.

Contribution to the Development of Advanced Functional Materials

The synthesis of advanced functional materials often relies on the precise arrangement of molecular components. The rigid structure of the benzophenone core, combined with the specific substitution pattern of this compound, makes it a candidate for incorporation into materials with tailored properties. Halogen bonding, a non-covalent interaction involving halogen atoms, can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. These structures can form the basis for liquid crystals, organic semiconductors, and other functional materials. For example, terphenyl compounds, which can be synthesized from precursors like the title compound, have found applications in medicinal chemistry, biosensor development, and materials science. walisongo.ac.id

Compound Information Table

Compound NameCAS NumberMolecular Formula
This compound844879-09-0C13H7BrCl2O
4,4'-Dichlorobenzophenone90-98-2C13H8Cl2O
(-)-debromoflustramine BNot specifiedNot specified
4-bromo-3-fluorobenzonitrile133059-44-6C7H3BrFN
1-bromo-3,5-dichlorobenzene1940-28-9C6H3BrCl2

Interactive Data Table: Properties of Halogenated Benzophenones

Below is an interactive table summarizing key properties of this compound and a related compound.

PropertyThis compound4,4'-Dichlorobenzophenone
Molecular Weight 330.0 g/mol 251.11 g/mol
Molecular Formula C13H7BrCl2OC13H8Cl2O
Boiling Point 428ºC at 760 mmHg353 °C
Flash Point 212.7ºCNot specified
Density 1.589 g/cm³Not specified
Refractive Index 1.626Not specified
PSA 17.1Not specified
XLogP3 5.24.9

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3',5'-dichlorobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of a dichlorobenzene precursor with brominated benzoyl chloride. Reaction optimization should focus on:
  • Catalyst selection : Use Lewis acids like AlCl₃ (anhydrous) for electrophilic aromatic substitution .
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., over-halogenation) .
  • Solvent choice : Dichloromethane or nitrobenzene enhances solubility of aromatic intermediates .
  • Yield monitoring : Use HPLC (High-Performance Liquid Chromatography) to track purity (≥97% target) and byproduct formation .

Q. How can researchers effectively purify this compound?

  • Methodological Answer : Purification steps include:
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 60°C to isolate crystals; cooling to –20°C improves yield .
  • Column chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) for separation of halogenated byproducts .
  • Purity validation : Confirm via HPLC (>97.0% purity) or GC (for volatile impurities) .

Q. Which spectroscopic techniques are most suitable for structural confirmation of this compound?

  • Methodological Answer :
  • IR spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and C-Br/C-Cl stretches (650–500 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz) due to substituent effects .
  • ¹³C NMR : Carbonyl carbon resonance at ~195 ppm; halogenated carbons show deshielding (δ 125–140 ppm) .
  • Mass spectrometry : Exact mass (M⁺) calculated as 327.89 g/mol; isotopic patterns confirm Br/Cl presence .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps be addressed during synthesis?

  • Methodological Answer :
  • Directing group strategy : Introduce temporary substituents (e.g., –NO₂) to guide bromination/chlorination positions, followed by reduction .
  • Computational modeling : Use DFT (Density Functional Theory) to predict electrophilic attack sites based on substituent electronic effects (e.g., meta-directing Cl vs. para-directing Br) .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomer (e.g., 3',5'-dichloro over 2',4'-dichloro derivatives) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Hammett substituent constants (σ) : Calculate σ values for Cl/Br substituents to assess electron-withdrawing effects on aryl boronic acid coupling partners .
  • DFT-based Fukui indices : Identify reactive sites for Suzuki-Miyaura coupling; bromine typically exhibits higher electrophilicity than chlorine .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in Pd-catalyzed reactions .

Q. How do electronic effects of substituents influence the photostability of this compound?

  • Methodological Answer :
  • UV-Vis spectroscopy : Measure λmax shifts (e.g., 280–320 nm) to correlate substituent electronegativity with π→π* transitions .
  • TD-DFT calculations : Model excited-state behavior; electron-withdrawing groups (Cl, Br) reduce HOMO-LUMO gaps, increasing photoreactivity .
  • Accelerated aging tests : Expose samples to UV light (254 nm) and track degradation via LC-MS to identify photoproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.